molecular formula C12H22N2O B2593265 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856030-56-2

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2593265
CAS No.: 1856030-56-2
M. Wt: 210.321
InChI Key: GVPZZYGRGMPRHF-UHFFFAOYSA-N
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Description

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a sec-butyl group at the first position and an isobutoxymethyl group at the third position of the pyrazole ring.

Properties

IUPAC Name

1-butan-2-yl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-5-11(4)14-7-6-12(13-14)9-15-8-10(2)3/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZZYGRGMPRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-sec-butyl-3-(chloromethyl)-1H-pyrazole with isobutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-sec-butyl-3-methyl-1H-pyrazole: This compound lacks the isobutoxymethyl group, which may result in different chemical and biological properties.

    1-sec-butyl-3-(methoxymethyl)-1H-pyrazole: The presence of a methoxymethyl group instead of an isobutoxymethyl group can influence the compound’s reactivity and interactions.

    1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole: The ethoxymethyl group provides different steric and electronic effects compared to the isobutoxymethyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

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